molecular formula C15H23NO B14959998 N-hexyl-2-(4-methylphenyl)acetamide

N-hexyl-2-(4-methylphenyl)acetamide

Cat. No.: B14959998
M. Wt: 233.35 g/mol
InChI Key: BITCZDLKEKAZOO-UHFFFAOYSA-N
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Description

N-Hexyl-2-(4-methylphenyl)acetamide is an acetamide derivative characterized by a hexyl chain attached to the nitrogen atom and a 4-methylphenyl group at the α-carbon of the acetamide backbone.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-hexyl-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H23NO/c1-3-4-5-6-11-16-15(17)12-14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,16,17)

InChI Key

BITCZDLKEKAZOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 4-methylphenylacetic acid and hexylamine.

    Reaction Conditions: The reaction can be performed in the presence of a dehydrating agent such as thionyl chloride or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Product Isolation: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-hexyl-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hexyl-2-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hexyl chain and the aromatic ring contribute to the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The hexyl chain in N-hexyl-2-(4-methylphenyl)acetamide enhances lipophilicity compared to analogs with shorter alkyl chains. For example:

  • N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) : The diethyl groups reduce lipophilicity (logP ~3.2 estimated) compared to the hexyl analog, impacting bioavailability and tissue penetration .
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) : The hydroxyl group increases polarity (logP ~0.5), making it water-soluble and suitable for oral administration .
Table 1: Key Physicochemical Properties
Compound Molecular Weight Melting Point (°C) logP (Estimated) Notable Substituents
This compound 263.38* Not reported ~5.0* Hexyl, 4-methylphenyl
N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) 235.34 Not reported ~3.2 Diethyl, 4-methylphenyl
Paracetamol 151.16 169 ~0.5 4-hydroxyphenyl
N-(4-Chloro-2-nitrophenyl)acetamide 230.62 195 () ~1.8 Chloro, nitro

*Calculated using ChemDraw.

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